Superior Synthetic Yield in Catalyst-Free DMF-Mediated Cyclization
In a catalyst-free, solvent-assisted synthesis of 1,3,4-oxadiazole-2-thiols, 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol was obtained in 98% isolated yield using DMF as the reaction medium, the highest yield reported in the series of 13 compounds tested [1]. This compares favorably to the unsubstituted 5-phenyl analog (96% yield) and the 5-(4-hydroxyphenyl) analog (70% yield) under identical reaction conditions [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 5-phenyl-1,3,4-oxadiazole-2-thiol (96%); 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (70%) |
| Quantified Difference | +2% vs 5-phenyl; +28% vs 5-(4-hydroxyphenyl) |
| Conditions | Catalyst-free cyclization of aryl hydrazides with CS2 in DMF, 3-12 h reaction time |
Why This Matters
Higher synthetic yield reduces raw material costs and purification burden in scale-up, directly impacting procurement economics and supply chain reliability.
- [1] Soleiman-Beigi M, Aryan R, Yousofizadeh M, Khosravi S. A Combined Synthetic and DFT Study on the Catalyst-Free and Solvent-Assisted Synthesis of 1,3,4-Oxadiazole-2-thiol Derivatives. Journal of Chemistry. 2013;2013:476358. View Source
